molecular formula C15H15FN2O3 B2359796 N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034277-72-8

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2359796
CAS RN: 2034277-72-8
M. Wt: 290.294
InChI Key: XGWWPVGYNSRSII-UHFFFAOYSA-N
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Description

The compound “N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) and a methoxy group (-OCH3) suggest that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluoro and methyl groups on the phenyl ring, and the attachment of the methoxy and carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring with fluoro and methyl substituents, and a carboxamide group. The methoxy group is likely attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring might confer aromatic stability. The electronegative fluorine atom and the polar carboxamide and methoxy groups could impact the compound’s solubility and reactivity .

Scientific Research Applications

Met Kinase Inhibitor Properties

The compound has been identified as a potent and selective Met kinase inhibitor. It exhibits improved enzyme potency and kinase selectivity, leading to complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).

Application in HIV Integrase Inhibition

This compound plays a role in HIV integrase inhibition. 19F-nuclear magnetic resonance (NMR) spectroscopy has been extensively used in drug discovery programs for this purpose (Monteagudo et al., 2007).

Use in PET Radiotracer Studies

The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), particularly in studies related to CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Crystal Structure and Synthesis Methods

Its derivatives have been synthesized and studied for their molecular and crystal structures. These studies are crucial for understanding the compound's properties and potential applications (Feklicheva et al., 2019).

Role in Antimicrobial and Antifungal Agents

Some derivatives of this compound have shown promising results as antimicrobial and antifungal agents, indicating its potential in treating various infections (Hirokawa et al., 2000).

Potential in Cancer Therapy

The compound and its derivatives have shown potential in cancer therapy, with studies indicating their effectiveness in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Safety And Hazards

As with any chemical compound, handling “N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its synthesis, properties, and potential uses could be explored further in future studies .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-12(9)16)17-15(20)11-8-18(2)14(19)7-13(11)21-3/h4-8H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWWPVGYNSRSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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